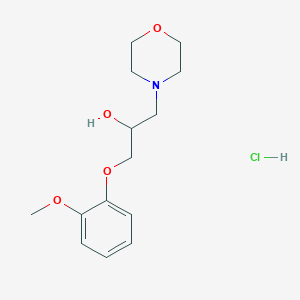![molecular formula C17H13Cl2N3O B2891025 4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine CAS No. 478046-35-4](/img/structure/B2891025.png)
4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine” is a chemical compound with the molecular formula C17H13Cl2N3O . It has an average mass of 346.211 Da and a monoisotopic mass of 345.043579 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H13Cl2N3O . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The compound has a molecular weight of 268.14 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Neurological Impacts and Potential Therapeutic Applications
Research on related chemical compounds has explored their neurological impacts and potential therapeutic applications. For instance, compounds affecting dopamine receptors or having monoamine-releasing properties have been studied for their effects on neurological conditions such as Parkinsonism. Studies have documented cases where exposure to certain chemicals resulted in Parkinsonism, indicating the neurotoxic potential of some compounds (Davis et al., 1979).
Environmental Health and Safety
Compounds such as brominated flame retardants and other polyhalogenated compounds have been analyzed for their presence in indoor air and dust, reflecting concerns about environmental health and exposure (Takigami et al., 2009). Research in this area aims to understand the distribution and potential health impacts of these chemicals in human environments.
Endocrine Disruption and Exposure
Studies on the presence of carcinogenic compounds in food and the environment, such as heterocyclic amines and other phenolic halogenated pollutants, highlight the ongoing concern regarding chemical exposure and its link to diseases like cancer. Investigations aim to quantify these exposures and understand their role in endocrine disruption and carcinogenic processes (Hovander et al., 2002).
Chemotherapy and Drug Development
Research into novel therapeutic agents, including those targeting specific cancer pathways or providing new treatment options, continues to be a significant area of scientific inquiry. For example, studies on new oral fluoropyrimidine anticancer drugs aim to offer more effective and less toxic treatment alternatives for diseases like gastric cancer (Sakata et al., 1998).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c18-13-5-4-12(15(19)9-13)10-23-14-3-1-2-11(8-14)16-6-7-21-17(20)22-16/h1-9H,10H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLUISSOPUJQJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-Cyano-1-cyclopropylethyl)-2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2890946.png)
![7-cyclopropyl-1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2890947.png)
![N-(2-chlorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2890948.png)


![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-fluorobenzenecarboxamide](/img/structure/B2890952.png)

![1-[[(1R,2R)-2-Thiophen-2-ylcyclopropyl]methyl]piperazine;dihydrochloride](/img/structure/B2890957.png)



